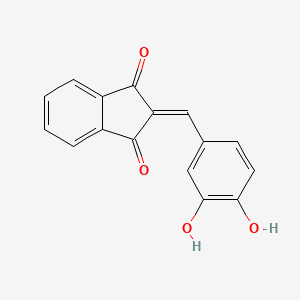
2-(3,4-Dihydroxybenzylidene)-1h-indene-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-(3,4-Dihidroxi-bencilideno)-1H-inden-1,3(2H)-diona es un compuesto químico conocido por su estructura única y sus diversas aplicaciones en varios campos de la ciencia. Este compuesto presenta un grupo bencilideno unido a un núcleo indeno-diona, con grupos hidroxilo en las posiciones 3 y 4 del anillo bencilideno. Su estructura le permite participar en una variedad de reacciones químicas, convirtiéndolo en un compuesto valioso en la química sintética y la investigación.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 2-(3,4-Dihidroxi-bencilideno)-1H-inden-1,3(2H)-diona normalmente implica la condensación de 3,4-dihidroxi-benzaldehído con indeno-1,3-diona. Esta reacción suele llevarse a cabo en presencia de una base, como el hidróxido de sodio, en un disolvente de etanol. La mezcla de reacción se calienta bajo condiciones de reflujo para facilitar la formación del producto deseado. Una vez completada, el producto se aísla por filtración y se purifica por recristalización .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica escalar la síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, el disolvente y la concentración del catalizador, para lograr mayores rendimientos y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas también se pueden emplear para mejorar la eficiencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-(3,4-Dihidroxi-bencilideno)-1H-inden-1,3(2H)-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.
Reducción: Los grupos carbonilo en el núcleo indeno-diona se pueden reducir para formar los alcoholes correspondientes.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleofílica para formar éteres o ésteres.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se utilizan normalmente.
Principales Productos Formados
Oxidación: Quinonas
Reducción: Alcoholes
Sustitución: Éteres y ésteres
Aplicaciones Científicas De Investigación
La 2-(3,4-Dihidroxi-bencilideno)-1H-inden-1,3(2H)-diona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles propiedades antioxidantes debido a la presencia de grupos hidroxilo.
Medicina: Se explora por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la 2-(3,4-Dihidroxi-bencilideno)-1H-inden-1,3(2H)-diona implica su interacción con varios objetivos moleculares. Los grupos hidroxilo pueden participar en enlaces de hidrógeno y reacciones redox, influyendo en las vías biológicas. Por ejemplo, su actividad antioxidante se atribuye a su capacidad de eliminar los radicales libres e inhibir el estrés oxidativo .
Comparación Con Compuestos Similares
Compuestos Similares
- (E)-3-((3,4-Dihidroxi-bencilideno)amino)-7-hidroxi-2H-cromen-2-ona
- (E)-O-(4-(((7-hidroxi-2-oxo-2H-cromen-3-il)imino)metenil)fenil)dimetilcarbamotioato
Singularidad
La 2-(3,4-Dihidroxi-bencilideno)-1H-inden-1,3(2H)-diona es única debido a su núcleo indeno-diona, que confiere una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares. Su estructura permite una funcionalización diversa, convirtiéndolo en un compuesto versátil en diversas aplicaciones .
Propiedades
Fórmula molecular |
C16H10O4 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-[(3,4-dihydroxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H10O4/c17-13-6-5-9(8-14(13)18)7-12-15(19)10-3-1-2-4-11(10)16(12)20/h1-8,17-18H |
Clave InChI |
HNKTYJVAICSKHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12137617.png)
![9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137629.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12137632.png)
![N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide](/img/structure/B12137633.png)
![N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12137638.png)
![(5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137648.png)


![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12137670.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-tert-butylphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12137672.png)
![Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate](/img/structure/B12137677.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12137698.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12137706.png)
